(S)-N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide
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Overview
Description
(S)-N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide is a chiral compound characterized by the presence of a furan ring attached to a pyrrolidine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-2-carboxylic acid and furan-2-carboxaldehyde.
Formation of Intermediate: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.
Coupling Reaction: The intermediate is then reacted with furan-2-carboxaldehyde in the presence of a base, such as triethylamine, to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: (S)-N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
(S)-N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction or metabolic pathways, resulting in its observed effects.
Comparison with Similar Compounds
®-N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide: The enantiomer of the compound with different stereochemistry.
N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide: The racemic mixture containing both (S) and ® enantiomers.
Uniqueness:
Chirality: The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.
Specificity: The compound’s unique structure allows for specific interactions with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2S)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8/h2-3,6,9,11H,1,4-5,7H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
IJTWVOMEEKXYQQ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC2=CC=CO2 |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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